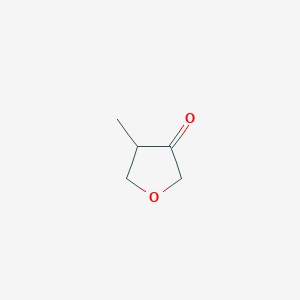

4-Methyloxolan-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyloxolan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-7-3-5(4)6/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMAHWLGPQOVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89364-27-2 | |

| Record name | 4-methyloxolan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Oxolan-3-one Isomer Divide: Mechanistic, Synthetic, and Application Divergence between 4-Methyl and 2-Methyl Derivatives

The oxolan-3-one (tetrahydrofuran-3-one) heterocyclic core is a privileged scaffold in both synthetic organic chemistry and commercial flavor formulation. However, the migration of a single methyl group from the C2 position to the C4 position fundamentally rewires the molecule's thermodynamic stability, enolization kinetics, and biological interactions. This technical guide provides an in-depth analysis of the structural causality, synthesis, and distinct application profiles of 2-methyloxolan-3-one and 4-methyloxolan-3-one.

Structural & Electronic Divergence: The Causality of Reactivity

The chemical behavior of oxolan-3-one derivatives is dictated by the interplay between the electron-withdrawing ether oxygen and the electrophilic C3 carbonyl. The regiochemistry of the methyl substituent dictates the molecule's enolization profile and susceptibility to nucleophilic attack.

2-Methyloxolan-3-one (CAS: 3188-00-9)

In the 2-methyl isomer, the methyl group is situated alpha to the ether oxygen (C2). This placement introduces localized steric hindrance at the ether linkage but leaves the C4 position (alpha to the carbonyl) relatively unencumbered. Consequently, under basic or acidic conditions, kinetic enolization occurs preferentially at the C4 position. This structural arrangement mimics natural sugar degradation products, making it a critical volatile constituent in the aroma complex of roasted coffee and cooked meats[1]. Furthermore, its structural resemblance to endogenous bacterial signaling molecules allows it to act as a potent biological modulator[2].

This compound (CAS: 89364-27-2)

In the 4-methyl isomer, the methyl group is situated directly alpha to the C3 carbonyl. This creates a tertiary carbon center at C4. Enolization at C4 yields a highly substituted, thermodynamically stable enol via hyperconjugation. However, the steric bulk alpha to the carbonyl significantly alters the trajectory of incoming nucleophiles. Additions to the C3 carbonyl are strictly governed by Felkin-Anh or Cram chelation control, making this compound a highly valuable, stereodirecting building block for the synthesis of complex polyoxygenated natural products and active pharmaceutical ingredients (APIs)[3].

Quantitative Isomer Comparison

To highlight the physicochemical and commercial divergence of these isomers, their quantitative data is summarized below:

| Property | 2-Methyloxolan-3-one | This compound |

| CAS Registry Number | 3188-00-9[1] | 89364-27-2[4] |

| Molecular Formula | C5H8O2 | C5H8O2 |

| Molar Mass | 100.117 g/mol [1] | 100.12 g/mol [4] |

| Boiling Point | 139 °C[1] | ~140-145 °C (est.) |

| Density | 1.040 g/cm³[1] | ~1.05 g/cm³ |

| Structural Feature | Methyl at C2 (Alpha to Ether) | Methyl at C4 (Alpha to Carbonyl) |

| Primary Application | Flavor/Fragrance, QS Inhibitor[5] | Specialty Synthetic Intermediate[4] |

| Hazard Profile (GHS) | Low toxicity, eco-friendly[5] | H226, H302, H315, H318, H335[4] |

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent reactivity pathways dictated by the methyl group's position on the oxolan-3-one core.

Fig 1. Divergent reactivity and application pathways of oxolan-3-one isomers.

Industrial and Biological Applications

The Maillard Connection: 2-Methyloxolan-3-one in Flavor Chemistry

Known commercially as "coffee furanone," 2-methyloxolan-3-one is generated naturally during the Maillard reaction of cysteine and thiamine with reducing sugars at high temperatures (e.g., coffee roasting at 230°C)[6]. It possesses a highly desirable bread-like, buttery top note with nutty undertones. Because it lacks the heavy lactonic base typical of other meat flavors, it is utilized as a critical "middle note" to bridge pungent sulfur top notes in synthetic beef, pork, and coffee flavorings at concentrations of 5-20 ppm[1],[6].

Anti-Virulence via Quorum Sensing Inhibition

Beyond flavor, 2-methyloxolan-3-one belongs to a class of furanones recognized for interfering with bacterial Quorum Sensing (QS)[2]. In opportunistic pathogens like Pseudomonas aeruginosa, the las QS system regulates virulence. 2-Methyloxolan-3-one acts as a structural mimic of N-acyl homoserine lactones (AHLs), competitively binding to the LasR transcriptional regulator. This inhibits biofilm formation without exerting the bactericidal selective pressure that typically drives antibiotic resistance[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and explicit mechanistic causality.

Protocol A: Green Synthesis of 2-Methyloxolan-3-one via Condensation

This protocol leverages a lactic acid-based synthesis, favored in industry for its high conversion rate, low pollution, and cost-effectiveness[1].

-

Reagent Preparation: Charge a dry, nitrogen-purged reactor with ethyl lactate (1.0 eq) and methyl acrylate (1.1 eq).

-

Solvent Selection (Causality): Suspend the reagents in anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO is utilized as a polar aprotic solvent to stabilize the highly polar transition state of the subsequent Dieckmann-type condensation, while strictly avoiding the solvolysis of the ester starting materials that would occur in protic solvents.

-

Phase Transfer Catalysis: Introduce a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a mild base (e.g., K2CO3). Heat the mixture to 80°C for 6 hours.

-

Hydrolysis & Decarboxylation: Acidify the mixture with 2M HCl to induce hydrolysis of the intermediate ester, followed by thermal decarboxylation at 110°C to yield the target ketone.

-

Self-Validation (Analytical Gate):

-

In-Process: Monitor via TLC (Hexane:EtOAc 3:1). Because the product lacks extended conjugation, it is UV-inactive; validation requires a KMnO4 oxidative stain, which will rapidly reduce to brown MnO2 upon contact with the ketone.

-

Final: GC-MS must confirm a purity of >97.5% for food-grade flavor applications, ensuring the absence of unreacted methyl acrylate.

-

Protocol B: Quorum Sensing Biofilm Inhibition Assay

This workflow evaluates the anti-virulence activity of 2-methyloxolan-3-one against P. aeruginosa[2].

-

Culture Preparation: Dilute an overnight culture of P. aeruginosa (PAO1) to an OD600 of 0.05 in fresh Luria-Bertani (LB) broth. Aliquot 100 µL into a 96-well microtiter plate.

-

Dosing: Add 2-methyloxolan-3-one at varying concentrations (0.1 mM to 1.0 mM).

-

Incubation (Causality): Incubate the plate at 37°C for 24-48 hours without shaking[2]. Causality: Static incubation is strictly required because mechanical shear stress from shaking will disrupt the fragile extracellular polymeric substance (EPS) matrix of the developing biofilm, leading to false-negative biofilm quantification.

-

Washing: Discard planktonic cells. Gently wash wells twice with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.

-

Self-Validation (Controls & Quantification):

-

Internal Controls: Every plate must include a vehicle control (DMSO only) to establish baseline basal biofilm formation, and a positive control (e.g., Furanone C-30) to validate assay sensitivity.

-

Quantification: Stain the adhered biofilm with 0.1% Crystal Violet for 15 minutes, solubilize with 30% acetic acid, and measure absorbance at 590 nm.

-

Fig 2. Self-validating high-throughput workflow for biofilm inhibition assay.

References

-

"Coffee furanone - Wikipedia", wikipedia.org, 1

-

"2-Methyltetrahydrofuran-3-one - Chem-Impex", chemimpex.com, 5

-

"2-Methyltetrahydrofuran-3-one and Other Flavor Furans | Perfumer & Flavorist", perfumerflavorist.com, 6

-

"Application Notes and Protocols: 2-Methyltetrahydrofuran-3-one in Pharmaceutical Development - Benchchem", benchchem.com,2

-

"Chemo- and diastereoselective tandem dual oxidation of B(pin)-substituted allylic alcohols : synthesis ... - RSC Publishing", rsc.org, 3

-

"89364-27-2|this compound|BLD Pharm", bldpharm.com, 4

Sources

- 1. Coffee furanone - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemo- and diastereoselective tandem dual oxidation of B(pin)-substituted allylic alcohols: synthesis of B(pin)-substituted epoxy alcohols, 2-keto-anti-1,3-diols and dihydroxy-tetrahydrofuran-3-ones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. 89364-27-2|this compound|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. perfumerflavorist.com [perfumerflavorist.com]

Thermodynamic Stability and Isomerization of Methyltetrahydrofuran-3-one Isomers

This guide provides an in-depth technical analysis of the thermodynamic stability of methyltetrahydrofuran-3-one isomers, designed for researchers in computational chemistry, flavor science, and pharmaceutical synthesis.

Technical Whitepaper | Version 1.0

Executive Summary

Methyltetrahydrofuran-3-one (C₅H₈O₂) exists as three primary constitutional regioisomers based on the methyl group's position relative to the heteroatom (O1) and the carbonyl (C3). Among these, 2-methyltetrahydrofuran-3-one (often referred to as "Coffee Furanone") represents the thermodynamic sink of the isomeric landscape. This guide details the electronic and steric determinants of this stability, provides a computational workflow for calculating Gibbs free energies (

Part 1: The Isomeric Landscape

The tetrahydrofuran-3-one scaffold consists of a five-membered ether ring with a ketone functionality at the C3 position. The stability of the methylated isomers is governed by the interplay between ring strain , electronic induction , and hyperconjugation .

The Three Regioisomers

We define the isomers based on the methyl substitution site:

| Isomer Name | Structure Description | Key Characteristic |

| 2-Methyltetrahydrofuran-3-one | Methyl at C2 (flanked by O1 and C3=O) | Thermodynamic Product. Electronically stabilized by the +I effect of the methyl group on the electron-deficient C2. |

| 4-Methyltetrahydrofuran-3-one | Methyl at C4 (adjacent to C3=O) | Kinetic/Synthetic Intermediate. Less stabilized; often formed via radical cyclization but prone to isomerization or oxidation. |

| 5-Methyltetrahydrofuran-3-one | Methyl at C5 (adjacent to O1) | Minor Isomer. Methyl is distal to the carbonyl; lacks the synergistic electronic stabilization found in the 2-isomer. |

Thermodynamic Ranking & Rationale

The stability order is generally observed as:

Mechanism of Stabilization (The "C2 Effect"):

The C2 position in tetrahydrofuran-3-one is unique because it is bonded to both the electronegative ether oxygen and the electron-withdrawing carbonyl group. This creates a significant partial positive charge (

-

Inductive Stabilization (+I): The methyl group is an electron donor. Placing it at the most electron-deficient carbon (C2) maximizes the stabilization energy.

-

Hyperconjugation: The

or

Part 2: Computational Validation Protocol (DFT)

Since empirical thermodynamic data for the less stable isomers (4-Me and 5-Me) is scarce in literature, we define a standardized Density Functional Theory (DFT) workflow to calculate relative Gibbs free energies (

Computational Workflow Diagram

The following Graphviz diagram outlines the decision tree for accurate energy calculation.

Caption: Standardized DFT workflow for determining relative thermodynamic stability of furanone isomers.

Step-by-Step Computational Method

-

Conformational Sampling: Generate all envelope conformers for 2-Me, 4-Me, and 5-Me isomers. The ring pucker affects the methyl group's orientation (pseudo-equatorial vs. pseudo-axial).

-

Optimization: Optimize geometries using B3LYP/6-311++G(d,p). This functional handles the ether/ketone electronic environment well.

-

Refinement: Perform single-point energy calculations with dispersion-corrected functionals (e.g., ωB97X-D or M06-2X) to account for weak intramolecular interactions.

-

Thermodynamics: Calculate

at 298.15 K.-

Target Metric:

. A positive value confirms 2-Me is the thermodynamic minimum.

-

Part 3: Experimental Synthesis & Isolation

While 2-methyltetrahydrofuran-3-one is naturally formed in Maillard reactions (e.g., roasting coffee), synthesizing it under thermodynamic control ensures high isomeric purity.

Synthesis via Thermodynamic Control (Maillard Model)

This protocol utilizes the reaction between pentoses (xylose) and amino acids, where the formation of the 2-Me isomer is thermodynamically driven by the rearrangement of the carbohydrate skeleton.

Reagents:

-

D-Xylose (1.0 eq)

-

L-Alanine (1.0 eq) (Catalyst/Reactant for Strecker degradation)

-

Phosphate Buffer (0.5 M, pH 5.0)

Protocol:

-

Dissolution: Dissolve Xylose (15g) and Alanine (8.9g) in 100 mL of phosphate buffer.

-

Thermal Reaction: Transfer to a high-pressure reactor (autoclave). Heat to 140°C for 60 minutes .

-

Note: High temperature favors the thermodynamic product (2-Me) over kinetic intermediates.

-

-

Extraction: Cool to room temperature. Extract 3x with dichloromethane (DCM).

-

Purification: Dry organic layer over anhydrous

. Concentrate in vacuo. -

Isolation: Purify via vacuum distillation (bp ~139°C at 760 mmHg).

Stability-Indicating HPLC Method

To verify isomeric purity and monitor degradation (e.g., ring opening to acyclic diones), use the following method.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-20 min: 5% |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm (Carbonyl absorbance) |

| Retention | 2-Me isomer typically elutes later than 4-Me due to steric shielding of the polar carbonyl. |

Part 4: Isomerization Pathways

Understanding how these isomers might interconvert (or fail to) is crucial. While constitutional isomers do not interconvert under mild conditions, acid-catalyzed ring opening can scramble the structure.

Ring-Opening/Closing Mechanism

Under strong acidic conditions, the furanone ring can open to form an acyclic hydroxy-ketone. When the ring re-closes, it preferentially forms the most stable 5-membered ring (2-Me).

Caption: Thermodynamic equilibration via acid-catalyzed ring opening favors the 2-methyl isomer.

References

-

Maillard Reaction & Furanone Formation

- Cerny, C., & Briffod, M. (2007). Formation of 2-Methyltetrahydrofuran-3-one in the Maillard Reaction. Journal of Agricultural and Food Chemistry.

-

Thermodynamic Control in Metathesis/Isomerization

-

Kajetanowicz, A., & Grela, K. (2019).[1] 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. ACS Omega.

-

-

Synthesis of Furanones

-

Wynberg, H. (1963). The Synthesis of 2-Methyltetrahydrofuran-3-one. Journal of the American Chemical Society.[2]

-

-

Computational Methods for Cyclic Ethers

- Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.

-

General Properties

- PubChem Database. 2-Methyltetrahydrofuran-3-one (CID 18522).

Sources

A Technical Guide to the Natural Occurrence of 4-Methyloxolan-3-one in Volatiles

Abstract

4-Methyloxolan-3-one, a heterocyclic ketone, is a significant volatile organic compound contributing to the aroma profile of various natural products. This technical guide provides a comprehensive overview of its natural occurrence, with a particular focus on its presence in food and plant volatiles. We delve into the biosynthetic pathways, analytical methodologies for its detection and quantification, and its sensory properties. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are interested in the fundamental and applied aspects of this intriguing aroma compound.

Introduction to this compound

This compound, also known by synonyms such as 2-methyltetrahydrofuran-3-one and coffee furanone, is a five-membered heterocyclic compound with the chemical formula C₅H₈O₂.[1] Its structure consists of a tetrahydrofuran ring with a methyl group at the 2-position and a ketone group at the 3-position. This compound is a key contributor to the desirable aroma of roasted coffee, imparting a pleasant, sweet, and caramel-like character with nutty undertones.[1] Beyond coffee, its presence has been noted in a variety of other natural sources, where it plays a crucial role in the overall sensory experience.

The formation of this compound can occur through multiple pathways. In many processed foods, it is a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2][3][4] This reaction is responsible for the browning and flavor development in a wide range of cooked foods.[2][5] However, evidence also points to its biosynthesis in certain plants, indicating a natural origin independent of thermal processing.[3][4]

This guide will explore the dual nature of its origin, distinguishing between its formation as a process-induced flavorant and its role as a natural volatile constituent in various biological systems.

Natural Occurrence and Distribution

The presence of this compound and related furanones has been documented in a diverse array of natural sources, ranging from fruits and vegetables to fermented products and even as insect pheromones.[2] Understanding its distribution is critical for flavor chemists aiming to replicate or enhance natural aromas and for scientists investigating biosynthetic pathways in different organisms.

In Fruits and Plants

Several fruits are known to contain furanones, which contribute significantly to their characteristic sweet and fruity aromas. While much of the research has focused on 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) and its derivatives in fruits like strawberries, raspberries, and pineapples, the underlying biosynthetic principles are relevant to other furanones.[2][3][6]

-

Strawberries: The biosynthesis of furanones in strawberries has been extensively studied, with D-fructose-1,6-diphosphate identified as a key natural precursor.[3][7]

-

Tomatoes: Furanones are among the volatile compounds identified in tomatoes, contributing to their complex aroma profile.[2][8]

-

Oak Wood: While not a fruit, oak wood, particularly species like Quercus mongolica and Quercus serrata, naturally contains related lactone compounds such as cis-3-methyl-4-octanolide (whisky lactone), which are extracted during the aging of spirits in oak barrels.[9][10]

In Coffee

Roasted coffee is arguably the most well-known source of this compound, where it is a key impact compound in the overall aroma.[1][11] Its formation during roasting is a classic example of the Maillard reaction.[12] The concentration of this and other volatile compounds is influenced by the coffee bean variety (e.g., Arabica vs. Robusta), roasting conditions (time and temperature), and brewing methods.[11][13][14]

| Source | Typical Concentration | Formation Pathway | Reference |

| Roasted Coffee | ~30 ppm | Maillard Reaction | [1] |

| Strawberries | Variable | Biosynthesis | [3][7] |

| Tomatoes | Variable | Biosynthesis | [2][8] |

In Other Food Products

The Maillard reaction and fermentation processes can lead to the formation of this compound and related furanones in a variety of other food products:

-

Soy Sauce and Beer: Certain yeasts can produce furanones during the fermentation stages of soy sauce and beer production.[2]

-

Cooked Meats: The heating of meat can generate a complex mixture of volatile compounds, including furanones, through the Maillard reaction.[15]

Biosynthesis and Formation Pathways

The pathways leading to the formation of this compound are diverse and depend on the biological or processing context.

Maillard Reaction

In thermally processed foods, the Maillard reaction is the primary route for the formation of this compound. This non-enzymatic browning reaction involves the condensation of a reducing sugar with an amino acid, followed by a cascade of complex reactions. The specific precursors and reaction conditions dictate the final profile of volatile compounds.

Biosynthesis in Plants

The biosynthesis of furanones in plants is an area of active research. In strawberries, studies have shown that D-fructose-6-phosphate is a likely precursor to Furaneol.[7] While the complete enzymatic pathway for this compound has not been fully elucidated in plants, it is believed to involve intermediates of sugar metabolism.[3][7] In plants, these furanones are often stabilized through glucosylation, forming non-volatile glycosides that can later release the volatile aglycone.[3][4]

Below is a conceptual diagram illustrating the potential biosynthetic and formation pathways of this compound.

Caption: Biosynthesis and Formation Pathways of this compound.

Analytical Methodologies

The accurate identification and quantification of this compound in complex volatile mixtures require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method employed for this purpose.

Sample Preparation and Extraction

The choice of extraction method is crucial and depends on the sample matrix.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is well-suited for the analysis of volatiles in both liquid and solid samples.[8][16] It involves exposing a coated fiber to the headspace above the sample, where volatile compounds are adsorbed. The fiber is then desorbed in the hot inlet of a gas chromatograph.

-

Solvent Extraction: This traditional method involves extracting the volatile compounds from the sample using an organic solvent. It is often followed by a concentration step.[11]

-

Simultaneous Distillation-Extraction (SDE): This technique is effective for isolating volatile and semi-volatile compounds from aqueous samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile compounds.

-

Gas Chromatography (GC): A capillary column with a suitable stationary phase (e.g., polar or non-polar) is used to separate the components of the volatile mixture based on their boiling points and polarities.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST, Wiley).

Olfactometry

Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the human nose as a detector.[11][16] This allows for the identification of odor-active compounds in a complex mixture, even those present at very low concentrations.

Below is a diagram illustrating a typical analytical workflow for the analysis of this compound.

Caption: Analytical Workflow for this compound Analysis.

Experimental Protocol: HS-SPME-GC-MS Analysis of Coffee Volatiles

-

Sample Preparation: Weigh 2.0 g of finely ground roasted coffee into a 20 mL headspace vial.

-

Internal Standard: Add 10 µL of an internal standard solution (e.g., 2-methyl-3-heptanone in methanol) to the vial.

-

Equilibration: Seal the vial and incubate at 60°C for 15 minutes with agitation.

-

Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

Desorption and GC-MS Analysis:

-

Immediately insert the SPME fiber into the GC inlet heated to 250°C for 5 minutes for thermal desorption.

-

GC Column: Use a DB-5ms or equivalent capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Start at 40°C for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Parameters: Electron ionization at 70 eV, with a scan range of m/z 35-350.

-

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and spectral libraries. Quantify using the peak area ratio of the analyte to the internal standard.

Sensory Properties and Biological Activity

Sensory Properties

This compound is characterized by a pleasant, sweet, caramel-like aroma with nutty nuances.[1] Its low odor threshold makes it a significant contributor to the overall flavor profile of foods in which it is present, even at low concentrations. The sensory perception of this and other volatile compounds can be influenced by the food matrix and the presence of other aroma compounds.[17]

Biological Activity

While the primary interest in this compound is its sensory impact, some furanones have been shown to possess biological activities. For instance, certain food-derived furanones exhibit antioxidant activity comparable to that of ascorbic acid.[2] Additionally, some furanones can act as inter-organism signal molecules, such as pheromones in insects.[2] The potential biological activities of this compound warrant further investigation, particularly for professionals in drug development.

Conclusion

This compound is a versatile volatile compound with a significant impact on the aroma of a wide range of natural and processed products. Its dual origin, through both biosynthesis in plants and formation via the Maillard reaction, makes it a fascinating subject of study. A thorough understanding of its natural occurrence, formation pathways, and analytical methodologies is essential for researchers and professionals in flavor chemistry, food science, and related fields. Future research should focus on elucidating the complete biosynthetic pathways in various organisms and exploring the potential biological activities of this important aroma compound.

References

-

The naturally occurring furanones: formation and function from pheromone to food. [Link]

-

Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). [Link]

-

Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. [Link]

-

cis-3-Methyl-4-octanolide. [Link]

-

Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). [Link]

-

Studies on the biosynthesis of ralfuranones in Ralstonia solanacearum. [Link]

-

Coffee furanone - Wikipedia. [Link]

-

cis-3-Methyl-4-octanolide - Wikipedia. [Link]

-

AROMA IMPACT COMPOUNDS OF ARABICA AND ROBUSTA COFFEE. QUALITATIVE AND QUANTITATIVE INVESTIGATIONS. [Link]

-

4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review. [Link]

-

trans-4-hydroxy-3-methyloctanoic acid lactone - NIST WebBook. [Link]

-

Advances in Fruit Aroma Volatile Research. [Link]

-

Identification of Headspace Volatile Compounds of Blended Coffee and Application to Principal Component Analysis. [Link]

-

cis-oak lactone 2(3H)-furanone, 5-butyldihydro-4-methyl-, (4R,5R). [Link]

-

Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. [Link]

-

VOLATILE CONSTITUENTS AND CHARACTER IMPACT COMPOUNDS OF SELECTED FLORIDA'S TROPICAL FRUIT. [Link]

-

Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars. [Link]

-

Detection and quantification of 4(5)-methylimidazole in cooked meat. [Link]

-

Volatiles in raspberry. [Link]

-

Coffee volatile compounds. [Link]

-

Characterization of the Lactone Volatile Compounds in Different Types of Peach (Prunus persica L.) Fruit and Evaluations of Their Contributions to Fruit Overall Aroma. [Link]

-

Molecular sensory science elucidates the contribution of methyl ketones to the creamy aroma of Monascus-fermented cheese. [Link]

-

Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor. [Link]

-

3-Methyl-4-octanolide - Grokipedia. [Link]

-

Meaty Aroma Compounds Enhance MSG Umami Perception Through Allosteric Modulation of T1R1/T1R3 Receptor: Evidence from Nasal Clip Sensory Evaluation and Molecular Dynamics Simulation. [Link]

-

Synthesis and Biotransformation of Bicyclic Unsaturated Lactones with Three or Four Methyl Groups. [Link]

-

Toxicological evaluation of two novel bitter modifying flavour compounds. [Link]

-

4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review. [Link]

-

4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review. [Link]

Sources

- 1. Coffee furanone - Wikipedia [en.wikipedia.org]

- 2. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]

- 11. imreblank.ch [imreblank.ch]

- 12. foodsciencejournal.com [foodsciencejournal.com]

- 13. Identification of Headspace Volatile Compounds of Blended Coffee and Application to Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Detection and quantification of 4(5)-methylimidazole in cooked meat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. mdpi.com [mdpi.com]

4-Methyloxolan-3-one molecular weight and formula C5H8O2

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes structural differentiation, synthesis logic, and analytical validation.

CAS: 89364-27-2 | Formula:

Executive Summary & Structural Distinction

4-Methyloxolan-3-one (also known as 4-methyltetrahydrofuran-3-one) is a cyclic ketone often misidentified in literature due to the prominence of its structural isomer, 2-methyloxolan-3-one (Coffee Furanone). While the 2-isomer is a ubiquitous flavor compound, the 4-methyl isomer serves as a specialized chiral building block in pharmaceutical synthesis and a specific degradation marker in lignocellulosic biomass analysis.

Critical Distinction:

-

Target Compound (4-Methyl): The methyl group is at the

-position relative to the ether oxygen, adjacent to the carbonyl. This creates a unique steric environment for nucleophilic attacks at the carbonyl carbon. -

Common Isomer (2-Methyl): The methyl group is at the

-position (next to the ether oxygen).

| Property | This compound | 2-Methyloxolan-3-one (Isomer) |

| CAS Number | 89364-27-2 | 3188-00-9 |

| Primary Utility | Chiral Intermediate, Biomass Marker | Flavor/Fragrance (Coffee, Bread) |

| Chirality | Chiral center at C4 | Chiral center at C2 |

| Boiling Point | ~140–145 °C (est.) | 139 °C |

Physicochemical Profile

| Parameter | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 100.12 g/mol | |

| Physical State | Colorless to pale yellow liquid | Hygroscopic |

| Solubility | Soluble in alcohols, THF, DCM | Miscible with water (partial) |

| Density | 1.04 g/mL (approx.)[1] | Based on isomeric data |

| Stability | Sensitive to strong bases | Prone to aldol condensation |

Synthesis & Manufacturing Protocols

For research applications requiring high enantiomeric purity, the oxidative conversion of 4-methyltetrahydrofuran-3-ol is the preferred route. This method avoids the thermodynamic mixtures often resulting from cyclization strategies.

Protocol A: Swern Oxidation (Lab Scale)

Objective: Conversion of (3R,4S)-4-methyltetrahydrofuran-3-ol to the corresponding ketone without racemization.

Reagents:

-

Oxalyl chloride (

) -

Dimethyl sulfoxide (DMSO)[2]

-

Triethylamine (

)[3] -

Dichloromethane (DCM, anhydrous)

Workflow:

-

Activation: Cool a solution of oxalyl chloride (1.1 eq) in DCM to -78 °C. Add DMSO (2.2 eq) dropwise. Stir for 15 minutes.

-

Addition: Add 4-methyltetrahydrofuran-3-ol (1.0 eq) in DCM dropwise, maintaining temperature below -60 °C to prevent side reactions. Stir for 30 minutes.

-

Termination: Add

(5.0 eq) and allow the reaction to warm to room temperature over 1 hour. -

Workup: Quench with saturated

. Extract with DCM. Wash organic layer with brine, dry over -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Industrial Biomass Derivation (Contextual)

In biomass research, this compound is generated via the pyrolysis of lignocellulose (specifically Picea abies and Jute fibers). It serves as a fingerprint for the degradation of hemicellulose-lignin complexes, often appearing alongside furfural derivatives.

Figure 1: Step-wise oxidative synthesis pathway for high-purity generation of this compound.

Analytical Characterization (Self-Validating Logic)

To validate the identity of this compound and ensure it is not the 2-methyl isomer, use the following spectroscopic logic.

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6]

-

NMR (CDCl

-

Distinctive Feature: Look for the methyl doublet. In the 4-methyl isomer, the methyl group couples to the methine at C4.

-

C2 Protons: The protons at C2 (adjacent to ether oxygen) will appear as a complex AB system or singlet (depending on conformation) around

3.8–4.1 ppm, without methyl coupling. -

Contrast with 2-Methyl Isomer: The 2-methyl isomer would show a quartet-like multiplet at C2 due to the methyl group attachment.

-

Mass Spectrometry (GC-MS)[7]

-

Fragmentation Pattern:

-

Molecular Ion:

. -

Base Peak: Often

(Acetyl) or -

Differentiation: The loss of the methyl group (

) is less favorable in the 4-position compared to the 2-position (where the resulting oxocarbenium ion is better stabilized).

-

Figure 2: Analytical decision tree for distinguishing this compound from its common regioisomer.

Applications in Drug Development[1][8][9][10]

Chiral Scaffolding

The this compound motif provides a rigid, polar scaffold for:

-

Nucleoside Analogs: The furanose ring mimics the sugar backbone of DNA/RNA. The C4-methyl group introduces steric bulk that can block metabolic degradation by nucleases.

-

Kinase Inhibitors: The ketone allows for reductive amination to introduce amine-based pharmacophores, while the ether oxygen functions as a hydrogen bond acceptor in the ATP-binding pocket.

Metabolic Stability

Incorporating the oxolane ring improves water solubility compared to carbocyclic analogs (

Safety & Handling (MSDS Summary)

-

Hazards: Combustible liquid. Causes skin and eye irritation.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The compound is prone to oxidation and polymerization if exposed to air and light.

-

Spill Protocol: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

References

-

Chemical Identification: National Center for Biotechnology Information. (2025).[4][5][6] PubChem Compound Summary for CID 12218683, this compound. Retrieved from [Link]

-

Biomass Pyrolysis Context: del Río, J. C., et al. (2009). Structural Characterization of the Lignin from Jute (Corchorus capsularis) Fibers. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Isomer Distinction (2-Methyl): FooDB. (2025). Compound Summary: Dihydro-2-methyl-3(2H)-furanone.[1] Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google Patents [patents.google.com]

- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Methyloxolan-3-one | C5H8O2 | CID 520667 - PubChem [pubchem.ncbi.nlm.nih.gov]

dihydro-4-methyl-3(2H)-furanone IUPAC nomenclature

An In-Depth Technical Guide on the IUPAC Nomenclature of Dihydro-4-methyl-3(2H)-furanone

Abstract

The precise and unambiguous naming of chemical structures is a cornerstone of scientific communication, particularly in the fields of chemical research and drug development. Furanones, a class of heterocyclic compounds, are of significant interest due to their prevalence in natural products, their role as key aroma and flavor components, and their utility as scaffolds in medicinal chemistry. This technical guide provides a detailed deconstruction of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for a specific furanone derivative: dihydro-4-methyl-3(2H)-furanone. By elucidating the systematic rules and logic underpinning its name, this document serves as a comprehensive resource for researchers, scientists, and professionals, ensuring clarity and precision in the documentation and communication of chemical entities.

Part 1: Foundational Principles of Heterocyclic Ketone Nomenclature

The IUPAC system for naming organic compounds is a logical, rule-based framework designed to assign a unique, descriptive name to every distinct chemical structure. For heterocyclic compounds like furanones, this system builds upon the foundational name of the parent ring system.

-

Parent Heterocycle : The core of the name is derived from the parent heterocyclic ring. In this case, the parent is furan , a five-membered aromatic ring containing one oxygen atom.

-

Principal Functional Group : The highest priority functional group dictates the suffix of the name. According to IUPAC rules, a ketone takes precedence over many other groups and is denoted by the suffix -one .[1][2] When a ketone's carbonyl group (>C=O) replaces a methylene group (>CH2) within a ring, the "-one" suffix is appended to the name of the parent ring system.[3][4]

-

Numbering Convention : For monocyclic heterocycles, the heteroatom is assigned position 1. The ring is then numbered to give the principal functional group the lowest possible locant (position number). Subsequent numbering continues around the ring in a direction that assigns the lowest possible locants to any other substituents.[5][6]

Part 2: Systematic Derivation of Dihydro-4-methyl-3(2H)-furanone

The name "dihydro-4-methyl-3(2H)-furanone" can be systematically dissected to reveal the precise structure of the molecule. The following steps illustrate the application of IUPAC rules.

Step 1: Identifying the Parent Ring and Principal Functional Group

The base name "furanone" indicates a furan ring containing a ketone functional group.

Step 2: Numbering the Ring System

This is the most critical step for correctly assigning locants to all features of the molecule.

-

Assign Position 1 : The oxygen atom in the furan ring is assigned the locant 1 .

-

Lowest Locant for the Ketone : The name specifies a "3-furanone," meaning the carbonyl group is at position 3. To achieve this, numbering must proceed clockwise from the oxygen atom. If numbered counter-clockwise, the carbonyl would be at position 4, which violates the lowest locant rule.

-

Final Numbering : The established numbering is therefore: O(1) -> C(2) -> C(3) -> C(4) -> C(5).

The diagram below illustrates the correct numbering of the heterocyclic core.

Caption: IUPAC numbering of the 4-methylfuran-3-one core.

Step 3: Defining Saturation - "Dihydro" and Indicated Hydrogen "(2H)"

The parent molecule, furan, is aromatic with two double bonds. The formation of a furanone removes one of these. The remaining prefixes define the saturation of the rest of the ring.

-

Dihydro : This prefix indicates the addition of two hydrogen atoms to the parent furanone structure, which saturates the remaining C=C double bond. The result is a fully saturated ring.

-

Indicated Hydrogen (2H) : In a partially unsaturated system, the position of remaining saturated atoms must be specified. In this fully saturated system, the (2H) notation explicitly denotes that position 2 is a saturated carbon (a CH₂ group). While somewhat redundant for a fully saturated ring that could be named with "tetrahydro," this style is sometimes used to emphasize the specific location of hydrogenation relative to a parent unsaturated system.

Step 4: Placing the Substituent - "4-methyl"

Following the numbering established in Step 2, a methyl group (-CH₃) is attached to the carbon at position 4 .

Step 5: Assembling the Final Name

Combining these elements in the standard IUPAC order (substituents, saturation, parent ketone) yields the full name: dihydro-4-methyl-3(2H)-furanone .

Part 3: Nomenclature Workflow and Alternative Naming Systems

To ensure consistent and accurate naming, a logical workflow should be followed. This process is universal for many heterocyclic systems.

Caption: Logical workflow for the systematic IUPAC naming of substituted heterocycles.

Alternative IUPAC Names and Isomeric Considerations

While "dihydro-4-methyl-3(2H)-furanone" is a valid systematic name, IUPAC nomenclature often provides for other accepted names, including Preferred IUPAC Names (PINs).

-

PIN System : For fully saturated rings, it is often preferred to name the compound as a derivative of the saturated parent hydride. The saturated 5-membered ring with one oxygen is oxolane (the PIN for tetrahydrofuran). Therefore, a more formal PIN for this structure would be 4-methyloxolan-3-one .

-

Common Isomer - A Point of Clarification : It is critical for researchers to be aware of a common, structurally isomeric furanone: dihydro-4-methyl-2(3H)-furanone (CAS 1679-49-8).[7][8][9] This compound, also known as β-methyl-γ-butyrolactone, differs in the position of the ketone group (position 2 instead of 3).[8][9] This small change in a number corresponds to a distinct chemical entity with different properties. The NIST Chemistry WebBook lists several synonyms for this isomer, highlighting the importance of using the precise IUPAC name to avoid ambiguity.[8][9] PubChem similarly distinguishes between isomers like 2-methyloxolan-3-one and 4-methyl-5-pentyloxolan-2-one, reinforcing the principle that locants are key to defining the structure.[10][11]

Data Summary Table

The table below summarizes the components of the IUPAC name for the target molecule.

| Nomenclature Component | Meaning & Rationale |

| furan | The parent is a five-membered heterocyclic ring containing one oxygen atom. |

| -one | Suffix indicating the principal functional group is a ketone.[1][3] |

| 3(...) | Locant indicating the ketone (carbonyl) group is at position 3 of the ring. |

| dihydro- | Prefix indicating the ring is fully saturated (formally, two hydrogens have been added to the parent furan structure). |

| (2H)- | Indicated Hydrogen, specifying that position 2 is a saturated CH₂ group. |

| 4-methyl- | A methyl (-CH₃) substituent is located at position 4 of the ring. |

Conclusion

The IUPAC name dihydro-4-methyl-3(2H)-furanone is a descriptive and systematic identifier that precisely defines a specific molecular architecture. Its correct interpretation and construction rely on a hierarchical set of rules governing the identification of the parent heterocycle, the prioritization of functional groups, the numbering of the ring, and the specification of saturation and substitution. For professionals in research and drug development, a thorough understanding of these principles is not merely an academic exercise; it is a fundamental requirement for ensuring accuracy, avoiding ambiguity with structural isomers, and facilitating effective global collaboration.

References

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

Rule C-314 Carbocyclic and Heterocyclic Ketones (Classical procedure). ACD/Labs. [Link]

-

Carbocyclic and Heterocyclic Ketones. ACD/Labs. [Link]

-

Nomenclature of Heterocyclic Compounds. Scribd. [Link]

-

FR-5.3 Peripheral Numbering. IUPAC Nomenclature. [Link]

-

Nomenclature of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

-

Chemical Properties of 2(3H)-Furanone, dihydro-4-methyl- (CAS 1679-49-8). Cheméo. [Link]

-

IUPAC Rules. University of Calgary. [Link]

-

2(3H)-Furanone, dihydro-4-methyl-. NIST Chemistry WebBook. [Link]

-

Cas 1679-49-8, dihydro-4-methyl 2(3H)-furanone. LookChem. [Link]

-

Naming: IUPAC, Numbering the Substituents Where there is a Ring Parent System. Chemistry Steps. [Link]

-

Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). MDPI. [Link]

-

2(3H)-Furanone, dihydro-4-methyl-. NIST Chemistry WebBook. [Link]

-

2(3H)-Furanone, dihydro-4-methyl-5-pentyl-. PubChem, National Center for Biotechnology Information. [Link]

-

Dihydro-2-methyl-3(2H)-furanone. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. scribd.com [scribd.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 2(3H)-Furanone, dihydro-4-methyl- (CAS 1679-49-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2(3H)-Furanone, dihydro-4-methyl- [webbook.nist.gov]

- 9. 2(3H)-Furanone, dihydro-4-methyl- [webbook.nist.gov]

- 10. 2(3H)-Furanone, dihydro-4-methyl-5-pentyl- | C10H18O2 | CID 97707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Void: A Technical Guide to Safety Assessment for Novel Compounds Lacking a Formal SDS, Using 4-Methyloxolan-3-one as a Case Study

For the diligent researcher, the moment of synthesis or acquisition of a novel compound is one of scientific promise. However, this excitement is coupled with a critical responsibility: ensuring the safe handling of a substance for which a comprehensive Safety Data Sheet (SDS) may not yet exist. This guide addresses this common challenge in drug development and chemical research. Using 4-Methyloxolan-3-one as a practical case study, we will navigate the process of building a robust safety assessment framework in the absence of a formal SDS. This document is not a replacement for an official SDS but rather a technical guide on the principles and methodologies for risk assessment and control.

The Challenge: The Information Void for this compound

A thorough search for a dedicated Safety Data Sheet for this compound reveals a significant information gap. This is a frequent occurrence for newly synthesized or less common chemicals. The absence of a formal SDS necessitates a proactive and systematic approach to hazard evaluation, relying on scientific principles to infer potential risks and establish safe handling protocols. This guide will walk you through this process, transforming an unknown into a manageable risk.

The Foundation of Safety Assessment: Analogue-Based Evaluation

In the absence of direct data, the principle of "read-across" from structurally similar compounds, or analogues, is a cornerstone of toxicological assessment. By examining the known hazards of closely related molecules, we can make informed inferences about the potential risks of the target compound. For this compound, we will consider its positional isomers: 2-Methyloxolan-3-one and 5-Methyloxolan-3-one.

Comparative Analysis of Structural Analogues

| Property | 2-Methyloxolan-3-one (CAS: 3188-00-9) | 5-Methyloxolan-3-one (CAS: 34003-72-0) | This compound (Inferred) |

| Synonyms | Coffee furanone, Dihydro-2-methyl-3(2H)-furanone | 5-Methyldihydrofuran-3(2H)-one | Dihydro-4-methyl-3(2H)-furanone |

| Molecular Formula | C5H8O2 | C5H8O2 | C5H8O2 |

| Molecular Weight | 100.12 g/mol | 100.12 g/mol | 100.12 g/mol |

| GHS Pictograms | Likely and potentially others | ||

| GHS Hazard Statements | H226: Flammable liquid and vapor. | H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | Prudent to assume at least H226, H302, H315, and H319. |

| General Toxicity Profile | Flammable liquid.[1][2][3] | Flammable liquid, harmful if swallowed, causes skin and serious eye irritation.[1][4] | Assume a similar or potentially greater hazard profile than the 5-methyl isomer pending further data. |

Expert Insight: The shift of the methyl group from the 2 or 5 position to the 4 position could influence the molecule's electronic distribution and steric hindrance, potentially altering its reactivity and biological interactions. Therefore, a conservative approach dictates that we assume the hazards of the most hazardous analogue.

Predictive Toxicology: In Silico Approaches to Hazard Identification

Where experimental data is lacking, computational methods, specifically Quantitative Structure-Activity Relationship (QSAR) models, can provide valuable insights.[5][6][7] QSAR models are mathematical relationships that correlate the chemical structure of a substance with its biological activity or toxicity.[7]

These models can predict a range of toxicological endpoints, including:

-

Acute oral toxicity (LD50)

-

Skin and eye irritation/corrosion

-

Skin sensitization

-

Mutagenicity

-

Carcinogenicity

-

Aquatic toxicity

Workflow for In Silico Toxicity Prediction:

Trustworthiness and Limitations: While powerful, QSAR predictions are not a substitute for experimental data. Their reliability depends on the quality of the model and whether the new chemical falls within the model's "applicability domain".[8] They are best used as a screening tool to identify potential hazards that require more stringent control measures.

Control Banding: A Pragmatic Framework for Risk Management

For novel or data-poor compounds, "Control Banding" is a highly effective risk management strategy.[4][9][10][11] Originally developed in the pharmaceutical industry for new chemical entities, this approach assigns a compound to a "band" based on its potential hazards, which then corresponds to a pre-defined set of control measures.[9][11]

The Control Banding Process:

Based on the data from its analogues, this compound would likely fall into a medium to high hazard band, necessitating handling within a certified chemical fume hood at a minimum.

Recommended Safe Handling Protocol for this compound

In the absence of a formal SDS, a conservative and rigorous safe handling protocol is mandatory.[12] The following steps should be considered the minimum standard for handling this compound and other novel compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement. For splash hazards, chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[12]

-

Hand Protection: Use chemically resistant gloves. Given the ketone functional group, nitrile gloves may offer adequate splash protection, but this should be verified. For prolonged contact, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or holes before use.

-

Body Protection: A standard laboratory coat is required. For larger quantities or significant splash potential, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation exposure.

Engineering Controls

-

Primary Containment: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed within a properly functioning chemical fume hood with a face velocity appropriate for the work being done.

-

Ventilation: The laboratory should have adequate general ventilation.

First-Aid Measures (Based on Analogue Data)

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Waste Management

-

Spills: In the event of a spill, evacuate the immediate area. For small spills within a fume hood, use an absorbent material compatible with flammable liquids to clean up the spill. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact the appropriate emergency response team.

-

Waste Disposal: All waste containing this compound should be collected in a properly labeled, sealed container and disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Conclusion: A Framework for Proactive Safety

The case of this compound exemplifies a critical reality in scientific research: the need to work safely with compounds for which comprehensive hazard data is not yet available. By employing a systematic approach that includes analogue-based assessment, in silico predictive toxicology, and pragmatic risk management strategies like control banding, researchers can confidently manage the risks associated with novel chemical entities. This proactive, science-driven approach to safety is not only a regulatory necessity but also a hallmark of scientific excellence and ethical responsibility.

References

-

Toxicity Rank Order (TRO) As a New Approach for Toxicity Prediction by QSAR Models. (2022, December 30). Toxics. Retrieved from [Link]

-

Control Banding: An Effective Way to Better Evaluate Chemical Hazards. (2011, May 30). EHS Daily Advisor. Retrieved from [Link]

-

Control banding guideline - Canada.ca. (2026, February 12). Retrieved from [Link]

-

Control banding. Wikipedia. Retrieved from [Link]

-

Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. Retrieved from [Link]

-

Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. (2022). PMC. Retrieved from [Link]

-

Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. (2017). PMC. Retrieved from [Link]

-

A QSAR for Baseline Toxicity: Validation, Domain of Application, and Prediction. (2004, November 4). Chemical Research in Toxicology. Retrieved from [Link]

-

GUIDELINES FOR THE SAFE HANDLING OF UNKNOWN CHEMICALS. (2023, September 21). University of Pittsburgh. Retrieved from [Link]

-

Unknown Chemicals Management. Northeastern University. Retrieved from [Link]

-

Guideline For Dealing With Questionable, Unknown Substances. (2001, November 12). Oregon.gov. Retrieved from [Link]

-

Unknown Chemical Guidance. UT Tyler. Retrieved from [Link]

-

A framework for chemical safety assessment incorporating new approach methodologies within REACH. (2022). PMC. Retrieved from [Link]

-

Unknown Chemicals. Purdue University. Retrieved from [Link]

-

GHS Classification. ChemReg.net. (2006, August 18). Retrieved from [Link]

-

NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals (May 2021). (2023, April 5). YouTube. Retrieved from [Link]

-

GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). Food and Drug Administration. Retrieved from [Link]

-

GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). UNECE. Retrieved from [Link]

-

Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. Retrieved from [Link]

-

5-Methyloxolan-3-one | C5H8O2 | CID 520667. PubChem. Retrieved from [Link]

-

coffee furanone 2-methyltetrahydrofuran-3-one. The Good Scents Company. Retrieved from [Link]

-

The MSDS HyperGlossary: Ketones and Aldehydes. Interactive Learning Paradigms, Incorporated. (2025, October 18). Retrieved from [Link]

-

2-Methyltetrahydrofuran-3-one | CAS#:3188-00-9. Chemsrc. (2025, August 21). Retrieved from [Link]

-

Safety Data Sheet acc. to OSHA HCS (29 CFR § 1910.1200). (2026, January 28). Advanced Biotech. Retrieved from [Link]

-

A framework for chemical safety assessment incorporating new approach methodologies within REACH. (2022, February 1). ResearchGate. Retrieved from [Link]

-

How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are? (2022, May 17). Reddit. Retrieved from [Link]

-

Appendix I - Hazards Of Functional Groups. University of California, Berkeley. Retrieved from [Link]

-

5-methyl tetrahydrofuran-3-one, 34003-72-0. The Good Scents Company. Retrieved from [Link]

-

Showing Compound Dihydro-2-methyl-3(2H)-furanone (FDB003197). FooDB. (2010, April 8). Retrieved from [Link]

Sources

- 1. 5-Methyloxolan-3-one | C5H8O2 | CID 520667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prod.adv-bio.com [prod.adv-bio.com]

- 3. fishersci.com [fishersci.com]

- 4. Control Banding | CDC [cdc.gov]

- 5. mdpi.com [mdpi.com]

- 6. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CCOHS: Control Banding [ccohs.ca]

- 10. Control Banding: An Effective Way to Better Evaluate Chemical Hazards - EHSLeaders [ehsleaders.org]

- 11. Control banding - Wikipedia [en.wikipedia.org]

- 12. twu.edu [twu.edu]

Metabolic Pathways and Biosynthetic Mechanisms of 4-Methyl Substituted Furanones: A Comprehensive Technical Guide

Executive Summary

4-Methyl substituted furanones—most notably 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol) and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (Abhexone) —are a class of heterocyclic organic compounds characterized by a furanone ring core with varying alkyl and hydroxyl substituents[1]. While historically prized in the flavor and fragrance industries for their intensely sweet, caramel-like, and fruity sensory profiles, recent biochemical research has repositioned these molecules as critical nodes in both plant secondary metabolism and bacterial quorum sensing[2][3].

This technical guide provides an in-depth analysis of the metabolic pathways that generate 4-methyl substituted furanones across plant, microbial, and non-enzymatic systems. It is designed for researchers and drug development professionals seeking to leverage these pathways for biotechnological flavor synthesis, quorum-sensing inhibition, and metabolic engineering.

In Planta Biosynthesis: The Strawberry Model (HDMF)

The biosynthesis of HDMF in Fragaria × ananassa (strawberry) represents the most thoroughly elucidated plant pathway for 4-methyl substituted furanones. The process is tightly regulated by fruit ripening and is initiated from primary carbohydrate metabolism[4].

The Core Enzymatic Cascade

Radiotracer studies have confirmed that the carbon skeleton of HDMF is derived directly from D-fructose-1,6-bisphosphate [2]. Through a series of uncharacterized steps likely involving carbohydrate cleavage and dehydration, the highly reactive intermediate 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) is formed.

Because HMMF is an unstable and potentially cytotoxic electrophile, it must be rapidly reduced. This critical detoxification and flavor-generating step is catalyzed by Fragaria × ananassa enone oxidoreductase (FaEO) , an enzyme initially classified as a quinone oxidoreductase (FaQR)[4].

Mechanistic Causality: FaEO is NAD(P)H-dependent. It specifically transfers the 4R-hydride of NAD(P)H to the exocyclic C6 carbon of HMMF. This stereospecific hydride transfer generates an enolate intermediate that is subsequently protonated to yield HDMF[4]. Following this, an O-methyltransferase (FaOMT) can utilize S-adenosylmethionine (SAM) to methylate HDMF, producing 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF, or mesifuran)[4].

Diagram 1: The core HDMF biosynthetic pathway in strawberry, highlighting the critical FaEO reduction step.

Transcriptional Regulation

The expression of the FaEO gene is not constitutive; it is synergistically activated during ripening by a transcription factor complex consisting of an Ethylene Response Factor (FaERF#9) and an MYB transcription factor (FaMYB98). FaMYB98 binds directly to the FaEO promoter, while FaERF#9 interacts physically with FaMYB98 in trans, amplifying promoter activation by approximately 14-fold[4].

Microbial Metabolism and Quorum Sensing

Microbial systems produce 4-methyl substituted furanones through entirely different evolutionary pathways, serving functions ranging from carbon metabolism to intercellular communication.

Biotechnological Fermentation by Zygosaccharomyces rouxii

For industrial bio-flavor production, the halotolerant yeast Zygosaccharomyces rouxii is utilized to convert D-fructose-1,6-bisphosphate into HDMF[5][6]. Unlike the plant pathway, trapping experiments using o-phenylenediamine have revealed that Z. rouxii generates 1-deoxy-2,3-hexodiulose-6-phosphate as a highly reactive α-dicarbonyl intermediate[6]. This intermediate is subsequently reduced by cytosolic NAD(P)H-dependent enzymes to yield HDMF. This pathway is heavily dependent on the cellular energy state and is optimized at a slightly acidic pH (5.1) under salt stress, which stimulates HDMF excretion[2].

The LuxS Pathway: Furanones as Signaling Precursors

Diagram 2: The LuxS-mediated bacterial quorum sensing pathway generating a 4-methyl furanone intermediate.

Non-Enzymatic Generation: The Maillard Reaction

In thermally processed foods (e.g., roasted coffee, soy sauce), 4-methyl substituted furanones like HDMF and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (HEMF) are generated non-enzymatically via the Maillard reaction[7][8].

When pentose sugars (e.g., ribose, xylose) or hexoses are heated with amino acids (e.g., alanine, glycine), they undergo 2,3-enolization to form 1-deoxyosones. Through Strecker degradation and subsequent cyclization, these precursors condense into furanones[7]. The presence of specific amino acids dictates the alkyl substitution pattern; for instance, the ethyl group in HEMF is heavily influenced by the specific Strecker aldehydes present in the matrix[7].

Quantitative Data Summaries

To facilitate comparative analysis for metabolic engineering, the kinetic and metabolic parameters of the key enzymes involved in these pathways are summarized below.

Table 1: Kinetic and Metabolic Parameters of Furanone-Associated Enzymes

| Enzyme | Source Organism | Primary Substrate | Cofactor | Apparent | Biological Function |

| FaEO (Enone Oxidoreductase) | Fragaria × ananassa | HMMF | NAD(P)H | N/A (Highly reactive) | Reduction of toxic enone to stable HDMF[4] |

| FaOMT (O-Methyltransferase) | Fragaria × ananassa | HDMF | SAM | ~5 mM (HDMF)~5 µM (SAM) | Methylation to DMMF (Mesifuran)[4] |

| LuxS (S-ribosylhomocysteinase) | E. coli / P. gingivalis | S-ribosylhomocysteine | Fe | ~10-50 µM | Cleavage to 4-hydroxy-5-methyl-3(2H)-furanone[3] |

| UGT71K3a (Glucosyltransferase) | Vitis vinifera | 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone | UDP-Glucose | ~1.2 mM | Biocatalytic glucosylation for prodrug/proflavor stabilization[9] |

Experimental Protocols & Workflows

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems for the extraction, quantification, and enzymatic assay of 4-methyl substituted furanones.

Protocol 1: Extraction and GC-MS/MS Quantification of Furanones

Furanones are highly volatile, water-soluble, and prone to rapid degradation or enzymatic glycosylation post-harvest. This Solid-Phase Microextraction (SPME) protocol mitigates these issues.

Step-by-Step Methodology:

-

Sample Quenching & Preparation: Homogenize 3.0 g of tissue (e.g., strawberry pulp or yeast pellet) directly into 5 mL of a saturated NaCl solution within a 15 mL headspace vial[4].

-

Causality: The saturated NaCl serves a dual purpose. First, it induces a "salting-out" effect, drastically reducing the solubility of polar furanones in the aqueous phase and driving them into the headspace. Second, the high osmotic stress instantly denatures endogenous glycosyltransferases (like UGT71K3) that would otherwise convert HDMF into non-volatile glucosides during extraction.

-

-

Internal Standardization: Spike the homogenate with 10 µL of an internal standard (e.g., 2-methyl-3-heptanone or isotopically labeled 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3) to validate extraction efficiency and allow for absolute quantification[4][10].

-

SPME Adsorption: Seal the vial with a PTFE/silicone septum. Incubate at 25°C for 20 minutes to reach equilibrium. Expose a DVB/CAR/PDMS SPME arrow fiber to the headspace for 30 minutes[4].

-

Thermal Desorption & GC-MS Analysis: Desorb the fiber in the GC inlet at 250°C for 3 minutes.

-

Causality for Column Selection: You must use a polar polyethylene glycol (PEG) column (e.g., DB-WAX). Furanones possess a hydroxyl group on a conjugated ring, making them highly prone to hydrogen bonding. Using a standard non-polar column (e.g., HP-5) will result in severe peak tailing and loss of signal resolution.

-

-

Validation: Run a blank fiber between every 5 samples to ensure no carryover. Quantify via MS/MS Multiple Reaction Monitoring (MRM) using the ratio of the analyte peak area to the internal standard peak area.

Diagram 3: Self-validating workflow for the extraction and GC-MS/MS analysis of volatile furanones.

Protocol 2: In Vitro Enzymatic Assay for FaEO Activity

To validate the reduction of HMMF to HDMF by recombinant enone oxidoreductases.

-

Reaction Mixture: In a 1 mL quartz cuvette, combine 50 mM Tris-HCl buffer (pH 7.5), 100 µM NADH, and 10 µg of purified recombinant FaEO enzyme[4].

-

Baseline Establishment: Monitor the absorbance at 340 nm (A340) for 2 minutes to establish a stable baseline and ensure no background NADH oxidation is occurring.

-

Reaction Initiation: Add 50 µM of synthetically prepared HMMF to initiate the reaction.

-

Kinetic Monitoring: Continuously monitor the decrease in A340 (representing the oxidation of NADH to NAD+) over 10 minutes at 25°C.

-

Causality: Because HMMF is highly unstable, it must be synthesized fresh or generated in situ. The stoichiometric oxidation of NADH directly correlates with the reduction of the exocyclic double bond of HMMF, providing a real-time, self-validating measure of enzyme kinetics.

-

References

1.1 2.10 3.4 4.2 5.3 6.5 7.6 8.7 9.8 10.9

Sources

- 1. 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one | 698-10-2 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. pdf.smolecule.com [pdf.smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical and Sensory Characteristics of Soy Sauce: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel biotechnological glucosylation of high-impact aroma chemicals, 3(2H)- and 2(5H)-furanones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Advanced Application Note: Synthesis of 4-Methyloxolan-3-one

Executive Summary

4-Methyloxolan-3-one (also known as 4-methyltetrahydrofuran-3-one) is a valuable heterocyclic scaffold found in various bioactive natural products and flavoring agents (e.g., coffee volatiles, meat aromas).[1] Its structural motif—a five-membered ether ring with a

This guide details a robust, scalable protocol for synthesizing this compound from acyclic ester precursors.[1] Unlike oxidative routes starting from cyclic alcohols, this de novo synthesis allows for precise control over substitution patterns and stereochemistry (if chiral starting materials are used).[1] The strategy relies on a Williamson ether synthesis followed by a regioselective Dieckmann condensation and decarboxylation.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals an acyclic diester precursor suitable for intramolecular cyclization.

-

Target: this compound[1]

-

Disconnection: C2–C3 bond (Dieckmann logic).[1]

-

Key Intermediate: Methyl 4-methyl-3-oxotetrahydrofuran-2-carboxylate (or regioisomer).[1]

-

Acyclic Precursor: Methyl 3-(2-methoxy-2-oxoethoxy)-2-methylpropionate.[1]

-

Starting Materials: Methyl 3-hydroxy-2-methylpropionate (Roche Ester) and Methyl bromoacetate.[1]

This route is advantageous because Methyl 3-hydroxy-2-methylpropionate is commercially available in both racemic and enantiopure forms, potentially enabling the asymmetric synthesis of the target.[1]

Experimental Protocol

Phase 1: Backbone Assembly (Williamson Ether Synthesis)[1]

Objective: Synthesize the acyclic diester Methyl 3-(2-methoxy-2-oxoethoxy)-2-methylpropionate.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Methyl 3-hydroxy-2-methylpropionate | 1.0 | Nucleophile |

| Methyl bromoacetate | 1.1 | Electrophile |

| Sodium Hydride (60% in oil) | 1.2 | Base |

| THF (Anhydrous) | Solvent | Medium |

| Tetrabutylammonium iodide (TBAI) | 0.05 | Catalyst |[1]

Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Deprotonation: Charge the flask with NaH (1.2 equiv) and wash with dry hexane to remove mineral oil. Suspend in anhydrous THF (0.5 M concentration relative to substrate) and cool to 0°C.

-

Addition: Dropwise add Methyl 3-hydroxy-2-methylpropionate (1.0 equiv) dissolved in minimal THF over 30 minutes. Evolution of

gas will be observed. Stir at 0°C for 1 hour to ensure complete alkoxide formation. -

Alkylation: Add TBAI (5 mol%) followed by the dropwise addition of Methyl bromoacetate (1.1 equiv).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of the alcohol.

-

Workup: Quench carefully with saturated

solution at 0°C. Extract with Diethyl Ether ( -

Purification: Purify the crude oil via flash column chromatography (Silica gel, 10-20% EtOAc in Hexane) to obtain the diester as a colorless oil.

Phase 2: Ring Closure (Dieckmann Condensation)[1]

Objective: Cyclize the diester to form the

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Diester (from Phase 1) | 1.0 | Substrate |

| Sodium Methoxide (NaOMe) | 1.5 | Base |

| Methanol (Anhydrous) | Solvent | Medium |

| Toluene | Solvent | Azeotrope (Optional) |[1]

Protocol:

-

Setup: Use a dry flask under nitrogen atmosphere.

-

Cyclization: Dissolve the diester in anhydrous Methanol (0.2 M). Add NaOMe (1.5 equiv) in one portion.

-

Reflux: Heat the reaction to reflux (65°C) for 4–6 hours. The solution will turn yellow/orange indicating enolate formation.

-

Mechanistic Note: The cyclization can occur via two pathways. However, both pathways lead to a scaffold that, upon decarboxylation, yields the 4-methyl substituted ketone. The thermodynamic product is driven by the stability of the resulting enolate.

-

Workup: Cool to room temperature. Acidify with 1M HCl until pH ~4.

-

Extraction: Extract with DCM (

). The product is the cyclic

Phase 3: Hydrolysis and Decarboxylation